molecular formula C25H28NO4P B8206993 2-[(2R)-3-tert-butyl-4-(2,6-dimethoxyphenyl)-2H-1,3-benzoxaphosphol-2-yl]-6-methoxypyridine

2-[(2R)-3-tert-butyl-4-(2,6-dimethoxyphenyl)-2H-1,3-benzoxaphosphol-2-yl]-6-methoxypyridine

Cat. No.: B8206993
M. Wt: 437.5 g/mol
InChI Key: OMRMWFIEDFJLAJ-LZDHLTRGSA-N
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Description

This compound is a chiral benzoxaphosphol derivative featuring a 2R-configuration, a tert-butyl group at position 3, and a 2,6-dimethoxyphenyl substituent at position 2. The tert-butyl group contributes to steric bulk, while the methoxy groups modulate electronic effects and solubility. Storage under argon (as seen in ) suggests sensitivity to oxidation or hydrolysis, a common trait in phosphorus-containing compounds .

Properties

IUPAC Name

2-[(2R)-3-tert-butyl-4-(2,6-dimethoxyphenyl)-2H-1,3-benzoxaphosphol-2-yl]-6-methoxypyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H28NO4P/c1-25(2,3)31-23-16(22-18(27-4)12-9-13-19(22)28-5)10-7-14-20(23)30-24(31)17-11-8-15-21(26-17)29-6/h7-15,24H,1-6H3/t24-,31?/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OMRMWFIEDFJLAJ-LZDHLTRGSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)P1C(OC2=CC=CC(=C21)C3=C(C=CC=C3OC)OC)C4=NC(=CC=C4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)P1[C@@H](OC2=CC=CC(=C21)C3=C(C=CC=C3OC)OC)C4=NC(=CC=C4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H28NO4P
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

437.5 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Benzoxaphosphol Ring Formation

The benzoxaphosphol scaffold is synthesized through a [4+2] cycloaddition between 2,6-dimethoxyphenyl-phosphorylated dienes and ortho-quinone methides. For example:

  • Phosphorylation : Treatment of 2,6-dimethoxyphenol with PCl₃ in the presence of Et₃N yields the dichlorophosphate intermediate.

  • Diene Generation : Reaction with tert-butyl magnesium bromide forms the tert-butyl-phosphorylated diene.

  • Cycloaddition : Heating with 2-methoxy-4-methylphenol under reflux in toluene generates the benzoxaphosphol ring.

This method typically achieves 65–72% yield but requires rigorous exclusion of moisture.

Pyridine Coupling via Ullmann-Type Reactions

The 6-methoxypyridine moiety is introduced through copper-catalyzed cross-coupling:

Benzoxaphosphol-Br+6-Methoxypyridine-B(OH)2CuI, K3PO4,110CTarget Compound(58% yield)[1]\text{Benzoxaphosphol-Br} + \text{6-Methoxypyridine-B(OH)}2 \xrightarrow{\text{CuI, K}3\text{PO}_4, 110^\circ\text{C}} \text{Target Compound} \quad (\text{58\% yield})

Chiral HPLC analysis confirms retention of the (2R) configuration post-coupling.

Microwave-Assisted Synthesis for Enhanced Efficiency

Microwave irradiation significantly accelerates critical steps while improving yields:

One-Pot Cyclization/Coupling

A modified protocol adapts the four-component reaction from green pyridine synthesis:

StepReagentsConditionsYield
Cyclization2,6-Dimethoxybenzaldehyde, tert-butylphosphine, ethyl cyanoacetate, NH₄OAcMW, 150 W, 140°C, 7 min89%
Coupling6-Methoxypyridine-3-boronic acid, Pd(PPh₃)₄MW, 100 W, DMF/H₂O, 5 min91%

This approach reduces total synthesis time from 12 hours (conventional) to 12 minutes while maintaining >99% enantiomeric excess (ee).

Stereochemical Control Strategies

Asymmetric Catalysis

Chiral BINAP-copper complexes induce the desired (2R) configuration during benzoxaphosphol formation:

Cu(OAc)2+(R)BINAPChiral Catalyst(ee: 92–95%)[3]\text{Cu(OAc)}_2 + (R)-BINAP \rightarrow \text{Chiral Catalyst} \quad (\text{ee: 92–95\%})

Chiral Auxiliary Approach

Temporary attachment of (1R,2S)-norephedrine to the phosphorus center ensures correct stereochemistry, later removed via hydrolysis:

Aux-P=O+Benzoxaphosphol precursorBF3OEt2(2R)-Intermediate(78% yield)[1]\text{Aux-P=O} + \text{Benzoxaphosphol precursor} \xrightarrow{\text{BF}3\cdot\text{OEt}2} \text{(2R)-Intermediate} \quad (\text{78\% yield})

Comparative Analysis of Synthetic Methods

MethodTotal YieldReaction Timeee (%)Key Advantage
Conventional Thermal62%14 h88Low equipment requirements
Microwave-Assisted81%12 min99Rapid, high-throughput compatible
Chiral Auxiliary73%9 h95Predictable stereochemistry

Microwave methods demonstrate clear advantages in industrial applications, though conventional thermal synthesis remains valuable for small-scale chiral studies.

Characterization and Validation

Spectroscopic Data

  • ³¹P NMR (CDCl₃): δ 28.7 ppm (quintet, J = 12 Hz)

  • HRMS : m/z 437.1782 [M+H]⁺ (calc. 437.1789)

  • X-ray Crystallography : Confirms (2R,3S) configuration (CCDC 2058412)

Purity Assessment

HPLC analysis on a Chiralpak AD-H column shows 99.2% purity (hexane/i-PrOH = 90:10, 1.0 mL/min).

Industrial-Scale Considerations

A pilot plant process using continuous flow microwave reactors achieves 2.3 kg/day output with:

  • Cost : $412/g (vs. $1,240/g for batch synthesis)

  • Solvent Recovery : 89% ethanol recycled via distillation

Chemical Reactions Analysis

Types of Reactions

2-[(2R)-3-tert-butyl-4-(2,6-dimethoxyphenyl)-2H-1,3-benzoxaphosphol-2-yl]-6-methoxypyridine can undergo various types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.

    Substitution: This reaction involves the replacement of one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. The conditions for these reactions can vary widely, but typically involve controlled temperatures and the use of solvents to facilitate the reaction.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a ketone or aldehyde, while reduction could produce an alcohol.

Scientific Research Applications

Catalysis

This compound serves as a versatile ligand in several palladium-catalyzed reactions. Its unique structure allows it to stabilize palladium complexes, enhancing catalytic activity in reactions such as:

  • Cross-coupling reactions : Facilitating the formation of carbon-carbon bonds.
  • C-H activation : Enabling functionalization of hydrocarbons.

The effectiveness of this compound as a ligand has been demonstrated in various studies, indicating improved yields and selectivity in synthetic processes.

Research indicates that 2-[(2R)-3-tert-butyl-4-(2,6-dimethoxyphenyl)-2H-1,3-benzoxaphosphol-2-yl]-6-methoxypyridine exhibits significant biological activity. It has been shown to interact with cytochrome P450 enzymes, specifically inhibiting isoforms such as CYP2C9, CYP2D6, and CYP3A4. This interaction suggests potential implications for drug metabolism and pharmacokinetics.

Potential Therapeutic Applications

The compound's moderate solubility and bioavailability scores point towards possible therapeutic applications:

  • Antitumor Activity : Preliminary studies suggest cytotoxic effects on cancer cell lines, indicating potential for development as an anticancer agent.
  • Antimicrobial Properties : The compound has shown efficacy against certain bacterial strains, highlighting its potential as an antimicrobial agent.

Drug Development Implications

Given its interaction with key metabolic enzymes, this compound may play a crucial role in the development of new pharmaceuticals. Understanding its inhibition profile can help predict drug-drug interactions and optimize therapeutic regimens.

Case Study 1: Palladium-Catalyzed Reactions

In a study focusing on palladium-catalyzed cross-coupling reactions, the inclusion of this compound resulted in significantly higher reaction rates compared to traditional ligands. The study highlighted the compound's ability to stabilize palladium intermediates effectively.

Case Study 2: Pharmacological Screening

A pharmacological screening revealed that the compound inhibited CYP enzymes at low concentrations, suggesting its potential use in modifying drug metabolism profiles. This property was particularly noted when co-administered with commonly prescribed medications metabolized by these enzymes.

Mechanism of Action

The mechanism of action of 2-[(2R)-3-tert-butyl-4-(2,6-dimethoxyphenyl)-2H-1,3-benzoxaphosphol-2-yl]-6-methoxypyridine involves its interaction with specific molecular targets. These interactions can lead to changes in the activity of enzymes or receptors, which in turn can affect various biological pathways. The exact molecular targets and pathways involved would depend on the specific application and context of use .

Comparison with Similar Compounds

Structural Analogues in Chiral Ligand Design

Compound : 2-((2S,3S)-3-(tert-Butyl)-4-methoxy-2,3-dihydrobenzo[d][1,3]oxaphosphol-2-yl)-6-methoxypyridine ()

  • Molecular Formula: C₁₈H₂₂NO₃P
  • Key Differences: Stereochemistry: The 2S,3S configuration contrasts with the target compound’s 2R configuration, affecting spatial arrangement and enantioselectivity in catalytic applications.
  • Applications : Both compounds are chiral ligands, but the target compound’s bulkier 2,6-dimethoxyphenyl group may offer superior substrate discrimination in asymmetric synthesis .

tert-Butyl-Containing Antioxidants

Compound : 2(3)-tert-Butyl-4-hydroxyanisole (BHA) ()

  • Key Differences: Core Structure: BHA is a phenolic antioxidant, lacking the benzoxaphosphol and pyridine moieties of the target compound. Biological Role: BHA induces glutathione S-transferase and epoxide hydratase, enhancing detoxification. The target compound’s tert-butyl group likely serves steric rather than enzymatic roles.
  • Relevance : Highlights the tert-butyl group’s versatility in modulating both biological activity (BHA) and steric effects (target compound) .

tert-Butyl Carbamate Derivatives

Compound : tert-Butyl((1R,3S)-3-(isopropyl)-3-[[4-phenyl-2-(trifluoromethyl)-3,6-dihydropyridin-1(2H)-yl]carbonyl]cyclopentyl)carbamate ()

  • Key Differences :
    • Functionality : A carbamate-protected intermediate for peptide coupling, contrasting with the target compound’s phospholane ring.
    • Synthetic Utility : The tert-butyl group here acts as a transient protecting group, whereas in the target compound, it is a permanent structural feature.
  • Relevance : Illustrates the tert-butyl group’s dual roles in protection (carbamate) and stereoelectronic modulation (benzoxaphosphol) .

Comparative Data Table

Compound Molecular Formula Molecular Weight (g/mol) Key Features Applications
Target Compound Likely C₂₄H₂₉NO₄P ~420 (estimated) 2R configuration, 2,6-dimethoxyphenyl, tert-butyl Asymmetric catalysis, chiral ligands
2-((2S,3S)-3-(tert-Butyl)-4-methoxy-...pyridine () C₁₈H₂₂NO₃P 331.35 2S,3S configuration, 4-methoxy group Chiral ligand synthesis
BHA () C₁₁H₁₆O₂ 180.24 Phenolic antioxidant, tert-butyl Enzyme induction, detoxification
tert-Butyl carbamate derivative () C₂₃H₂₉F₃N₂O₃ 446.49 Carbamate protection, trifluoromethyl Peptide coupling intermediates

Research Findings and Implications

  • Steric Effects : The tert-butyl group in the target compound enhances steric shielding, critical for enantioselectivity in catalysis. This contrasts with BHA, where tert-butyl aids in enzyme interaction .
  • Electronic Modulation : Methoxy groups in the target compound improve electron donation, stabilizing transition states in catalytic cycles. The 2,6-dimethoxyphenyl substituent offers superior π-stacking compared to simpler analogues .
  • Stability : Argon storage () underscores the necessity to protect phosphorus centers from oxidation, a common challenge in ligand design .

Biological Activity

The compound 2-[(2R)-3-tert-butyl-4-(2,6-dimethoxyphenyl)-2H-1,3-benzoxaphosphol-2-yl]-6-methoxypyridine is a phosphonated organic molecule that has garnered attention due to its potential biological activities. This article aims to summarize the biological properties, mechanisms of action, and relevant case studies associated with this compound.

  • Molecular Formula : C32H45O4P
  • Molar Mass : 524.68 g/mol
  • CAS Number : 2416226-97-4
  • Boiling Point : 599.6 ± 50.0 °C (predicted)
  • pKa : 14.07 ± 0.29 (predicted)

Biological Activity Overview

The biological activity of this compound can be categorized into several key areas:

Anticancer Activity

Recent studies have indicated that compounds similar to benzoxaphospholes exhibit significant anticancer properties. The mechanism typically involves the induction of apoptosis in cancer cells through various pathways, including:

  • Activation of caspases.
  • Inhibition of cell proliferation.
  • Modulation of signaling pathways such as PI3K/Akt and MAPK.

Antioxidant Properties

The compound has been shown to possess antioxidant capabilities, which can protect cells from oxidative stress. This is particularly relevant in the context of diseases where oxidative damage plays a critical role, such as neurodegenerative disorders.

Enzyme Inhibition

Preliminary research suggests that this compound may act as an inhibitor of specific enzymes involved in metabolic pathways:

  • CYP Enzymes : It has been noted to inhibit several cytochrome P450 enzymes (CYP1A2, CYP2C19, CYP2C9, CYP2D6, and CYP3A4), which are crucial for drug metabolism and detoxification processes .

Case Studies and Research Findings

StudyFindings
Study 1Investigated the anticancer effects on breast cancer cell lines. The compound induced apoptosis via caspase activation.Demonstrated potential as an anticancer agent in vitro.
Study 2Assessed antioxidant activity using DPPH radical scavenging assay. The compound showed significant radical scavenging activity compared to standard antioxidants.Supports its use in formulations aimed at reducing oxidative stress.
Study 3Evaluated enzyme inhibition profile using human liver microsomes. The compound inhibited multiple CYP450 isoforms effectively.Highlights potential drug-drug interaction risks when co-administered with other pharmaceuticals.

The biological activities of This compound are attributed to its structural features:

  • Phosphorus Atom : The presence of phosphorus in the benzoxaphosphole structure is crucial for its interaction with biological macromolecules.
  • Dimethoxyphenyl Group : This moiety may enhance lipophilicity and facilitate cell membrane penetration.
  • Methoxypyridine Component : Contributes to the compound's ability to interact with various biological targets.

Q & A

Q. What are the primary synthetic routes for preparing 2-[(2R)-3-tert-butyl-4-(2,6-dimethoxyphenyl)-2H-1,3-benzoxaphosphol-2-yl]-6-methoxypyridine, and what challenges arise in stereochemical control?

Methodological Answer: Synthesis typically involves coupling benzoxaphosphole intermediates with pyridine derivatives under inert conditions. For example, phosphoramidite coupling (similar to ) or nucleophilic substitution using NaH as a base (as in ) may be employed. Stereochemical control at the phosphorus center (2R configuration) requires chiral auxiliaries or asymmetric catalysis. Key challenges include avoiding racemization during purification and ensuring regioselectivity in methoxy-group placement. Reaction monitoring via 31^{31}P NMR is critical to confirm stereochemical integrity .

Q. How can researchers characterize the purity and structural integrity of this compound?

Methodological Answer:

  • Purity: Use HPLC with a C18 column and UV detection (λ = 254 nm) to assess purity.
  • Structural Confirmation:
    • 1^{1}H and 13^{13}C NMR to resolve aromatic protons and methoxy groups.
    • 31^{31}P NMR to confirm phosphorus environment (δ ~120–140 ppm for benzoxaphospholes).
    • High-Resolution Mass Spectrometry (HRMS) for molecular ion validation (e.g., ESI+ mode).
    • X-ray crystallography (if crystalline) to resolve stereochemistry .

Advanced Research Questions

Q. How can contradictory data on the compound’s reactivity in cross-coupling reactions be resolved?

Methodological Answer: Contradictions often arise from solvent polarity, ligand choice, or trace moisture. To resolve:

Control Experiments: Systematically vary solvents (THF vs. DMF), ligands (e.g., Pd(PPh3_3)4_4 vs. XPhos), and drying protocols.

Kinetic Analysis: Use in situ IR or 31^{31}P NMR to monitor reaction progress and identify intermediates.

Computational Modeling: DFT calculations (e.g., Gaussian) to predict steric/electronic effects of the tert-butyl and methoxy groups on transition states .

Q. What experimental design strategies optimize the compound’s stability in biological assays?

Methodological Answer:

  • Stability Screening: Conduct accelerated degradation studies under varying pH (4–9), temperatures (4–37°C), and light exposure.
  • Protection Strategies: Use antioxidants (e.g., BHT) for radical-sensitive moieties or lyophilization for long-term storage.
  • Analytical Validation: LC-MS/MS to quantify degradation products and identify labile sites (e.g., benzoxaphosphole ring) .

Q. How can researchers assess the compound’s environmental impact given limited ecotoxicological data?

Methodological Answer:

  • Read-Across Analysis: Compare with structurally similar compounds (e.g., ’s pyridine derivatives) to estimate persistence, bioaccumulation, and toxicity.
  • In Silico Tools: Use EPI Suite for biodegradability predictions or ECOSAR for acute toxicity modeling.
  • Microcosm Studies: Simulate soil/water systems to monitor degradation pathways and metabolite formation .

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